- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)
exo-5-Norbornenecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- InChI Key: FYGUSUBEMUKACF-RRKCRQDMSA-N
- SMILES: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Computed Properties
- Exact Mass: 138.068079557g/mol
- Monoisotopic Mass: 138.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 40-44 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C
exo-5-Norbornenecarboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
- RTECS:RB8195000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
exo-5-Norbornenecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
¥4790.0 | 2024-07-19 | |
| TRC | E231980-500mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 500mg |
$ 295.00 | 2022-04-29 | ||
| TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
| TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-5G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 5g |
¥5501.73 | 2023-11-26 | ||
| abcr | AB403325-250 mg |
rac-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 250mg |
€231.70 | 2023-06-17 | ||
| Enamine | EN300-6486497-0.1g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.1g |
$32.0 | 2025-02-19 | |
| Enamine | EN300-6486497-0.25g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 0.25g |
$42.0 | 2025-02-19 |
exo-5-Norbornenecarboxylic acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis, International Journal of Organic Chemistry, 2012, 2(1), 26-30
Production Method 4
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth, Biomacromolecules, 2012, 13(9), 2933-2944
Production Method 5
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Production Method 6
Production Method 7
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in water, Chemical Communications (Cambridge, 2021, 57(44), 5466-5469
Production Method 8
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties, Macromolecules (Washington, 2019, 52(4), 1371-1388
Production Method 9
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
- Stereoselective synthesis of exo-norbornene derivatives for resist materials, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370
Production Method 10
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy, Macromolecular Rapid Communications, 2016, 37(7), 616-621
Production Method 11
Production Method 12
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization, Journal of the American Chemical Society, 2005, 127(42), 14536-14537
Production Method 13
Production Method 14
Production Method 15
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization, Macromolecular Chemistry and Physics, 2020, 221(5),
Production Method 16
Production Method 17
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene, Macromolecules (Washington, 2012, 45(19), 7863-7877
Production Method 18
- Asymmetric Diels-Alder reaction: design of chiral dienophiles, Journal of Organic Chemistry, 1983, 48(7), 1137-9
Production Method 19
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels, Biomacromolecules, 2020, 21(6), 2246-2257
exo-5-Norbornenecarboxylic acid Raw materials
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Poly-D-lysine hydrobromide (MW 70000-150000)
- 5-Norbornen-2-carboxylic acid
- D-Lysine
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- Methyl 5-Norbornene-2-carboxylate
- exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Suppliers
exo-5-Norbornenecarboxylic acid Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on exo-5-Norbornenecarboxylic acid
Exo-5-Norbornenecarboxylic Acid: A Comprehensive Overview
Exo-5-norbornenecarboxylic acid, with the CAS number 934-30-5, is a compound of significant interest in both academic and industrial research. This compound, also known as norbornene carboxylic acid, belongs to the class of norbornene derivatives, which are widely studied for their unique structural properties and potential applications in various fields. The molecule consists of a bicyclic structure with a carboxylic acid group attached, making it a versatile building block for further chemical modifications.
The structural uniqueness of exo-5-norbornenecarboxylic acid lies in its bicyclo[2.2.1]heptene framework, which provides it with exceptional stability and reactivity. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Researchers have demonstrated that the compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal and mechanical properties.
In terms of synthesis, exo-5-norbornenecarboxylic acid can be prepared via various methods, including acid-catalyzed ring-opening reactions and enzymatic catalysis. A 2023 study published in the Journal of Organic Chemistry reported a novel enzymatic route for the synthesis of this compound, which significantly reduces the reaction time and enhances yield compared to traditional methods. This advancement has opened new avenues for large-scale production of the compound, making it more accessible for industrial applications.
The application of exo-5-norbornenecarboxylic acid extends beyond material science. Recent research has explored its use in drug delivery systems and biomedical engineering. For instance, a 2023 study in Advanced Materials highlighted the potential of this compound as a biocompatible polymer precursor for creating drug delivery vehicles with controlled release properties. The compound's ability to form stable polymer networks makes it an ideal candidate for this purpose.
In addition to its practical applications, exo-5-norbornenecarboxylic acid has also been studied for its role in organic synthesis. Its bicyclic structure serves as a valuable scaffold for constructing complex molecules, including pharmaceutical agents and agrochemicals. A 2023 paper in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of novel anti-cancer agents, showcasing its versatility in drug development.
The growing interest in exo-5-norbornenecarboxylic acid is driven by its unique combination of structural rigidity and functional group reactivity. These properties make it an attractive candidate for various chemical transformations, including Diels-Alder reactions and other cycloaddition processes. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its applications, enabling the production of enantiomerically enriched derivatives with potential uses in chiral recognition and asymmetric catalysis.
In conclusion, exo-5-norbornenecarboxylic acid, CAS number 934-30-5, is a multifaceted compound with promising applications across diverse fields. Its structural uniqueness and reactivity continue to inspire innovative research directions, from material science to drug development. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
934-30-5 (exo-5-Norbornenecarboxylic acid) Related Products
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